N-(2-nitrophenyl)-4-phenoxybutanamide
Description
Properties
IUPAC Name |
N-(2-nitrophenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(11-6-12-22-13-7-2-1-3-8-13)17-14-9-4-5-10-15(14)18(20)21/h1-5,7-10H,6,11-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDWZWLZAWKTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-4-phenoxybutanamide typically involves the reaction of 2-nitroaniline with 4-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The phenoxybutanamide chain can be oxidized under strong oxidative conditions, although this is less common.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions
Oxidation: Strong oxidizing agents such as potassium permanganate
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Reduction: Formation of N-(2-aminophenyl)-4-phenoxybutanamide
Oxidation: Formation of oxidized derivatives of the phenoxybutanamide chain
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-nitrophenyl)-4-phenoxybutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-4-phenoxybutanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitrophenyl group can undergo reduction to form an amino group, which may further interact with biological molecules. The phenoxybutanamide chain can also influence the compound’s overall bioactivity and pharmacokinetics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Nitrophenyl-Substituted Butanamides
Key Compounds:
- N-(2-Nitrophenyl)-4-bromo-benzamide (): Features a bromo substituent at the 4-position of the benzamide ring.
- This may stabilize the molecule in solution compared to purely nitro-substituted analogs .
- 2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide () : Substituted with ethyl and methyl groups, reducing polarity compared to nitro- or bromo-substituted derivatives. This could enhance membrane permeability but reduce crystallinity .
Table 1: Structural and Physical Properties of Nitrophenyl Analogs
*Hypothetical data inferred from analogs.
Phenoxy and Benzyloxy Derivatives
Key Compounds:
- 4-Amino-N-[4-(benzyloxy)phenyl]butanamide (): Incorporates a benzyloxy group and an amino substituent.
- N-(2,4-Dimethoxyphenyl)-4-phenylbutanamide () : Methoxy groups at the 2- and 4-positions provide electron-donating effects, likely increasing solubility in polar solvents compared to nitro-substituted analogs. Reported density: 1.132 g/cm³; predicted boiling point: 482.6°C .
Table 2: Substituent Effects on Solubility and Reactivity
Q & A
Q. What are the established synthetic routes for N-(2-nitrophenyl)-4-phenoxybutanamide, and what are the critical parameters affecting yield?
this compound is typically synthesized via multi-step reactions involving:
- Coupling of nitro-substituted aniline derivatives with activated butanamide intermediates (e.g., using carbodiimide coupling agents).
- Optimization of reaction conditions : Temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical for minimizing side reactions like nitro group reduction or hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : and NMR confirm the presence of the nitro-phenyl group (e.g., aromatic protons at δ 7.5–8.5 ppm) and the butanamide backbone (amide proton at δ 8.1–8.3 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 327.1 for CHNO) .
- IR spectroscopy : Amide C=O stretch (~1650 cm) and nitro group absorption (~1520 cm) .
Q. How does the nitro group influence the compound’s solubility and stability?
The electron-withdrawing nitro group reduces solubility in polar solvents (e.g., water) but enhances stability against oxidative degradation. Stability studies in DMSO (25°C) show no decomposition over 72 hours, whereas acidic/basic conditions may hydrolyze the amide bond .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Docking studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes or receptors). The nitro group’s electronegativity may enhance binding to hydrophobic pockets .
- QSAR models : Correlate structural features (e.g., Hammett σ values for substituents) with experimental bioactivity data to prioritize derivatives .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Q. How can crystallographic data improve understanding of its solid-state properties?
Q. What methodologies validate the compound’s potential as a protease inhibitor?
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., FRET-based) to measure inhibition kinetics (K) against serine proteases .
- Surface plasmon resonance (SPR) : Quantify binding affinity (K) in real-time to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
